molecular formula C19H15ClN4O3 B11201541 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxybenzyl)-1,2,4-oxadiazole

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxybenzyl)-1,2,4-oxadiazole

Cat. No.: B11201541
M. Wt: 382.8 g/mol
InChI Key: TZYWAAGJHZARPH-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-5-({3-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHYL)-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-(3-CHLOROPHENYL)-5-({3-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHYL)-1,3,4-OXADIAZOLE typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under specific conditions. The reaction conditions often involve the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

2-(3-CHLOROPHENYL)-5-({3-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHYL)-1,3,4-OXADIAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other oxadiazoles with different substituents on the phenyl rings. For example:

  • 2-(4-CHLOROPHENYL)-5-({3-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHYL)-1,3,4-OXADIAZOLE
  • 2-(3-CHLOROPHENYL)-5-({3-[(4-HYDROXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHYL)-1,3,4-OXADIAZOLE

These compounds share the oxadiazole core but differ in their substituents, which can significantly affect their chemical and biological properties

Properties

Molecular Formula

C19H15ClN4O3

Molecular Weight

382.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-[[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H15ClN4O3/c1-25-15-7-5-12(6-8-15)9-16-21-17(27-24-16)11-18-22-23-19(26-18)13-3-2-4-14(20)10-13/h2-8,10H,9,11H2,1H3

InChI Key

TZYWAAGJHZARPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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